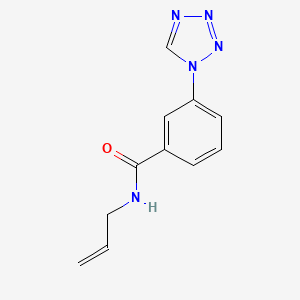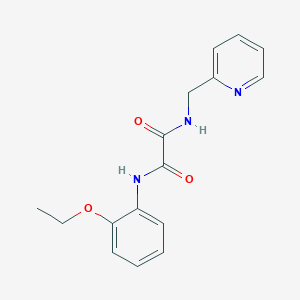![molecular formula C11H15NO3 B5218142 [1-(2,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5218142.png)
[1-(2,4-dimethoxyphenyl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,4-dimethoxyphenyl)ethyl]formamide, also known as MDP2P formamide, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the synthesis of psychoactive substances. This compound is a formamide derivative of MDP2P, which is a precursor to various designer drugs such as ecstasy and methamphetamine. In
Wirkmechanismus
The mechanism of action of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide is not well understood. However, it is believed that the compound acts as a precursor to the synthesis of psychoactive substances that interact with various neurotransmitter systems in the brain. MDMA, for example, is known to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide are not well documented. However, it is known that the compound can be metabolized into psychoactive substances such as MDMA and methamphetamine, which can have a range of effects on the central nervous system. These effects can include increased alertness, euphoria, and altered perception of time and space.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has several advantages as a precursor to the synthesis of psychoactive substances. It is relatively easy to synthesize and can be purified through recrystallization. It is also a precursor to several psychoactive substances that have been studied for their potential therapeutic effects. However, the use of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide in lab experiments is limited by its potential for abuse and its association with illicit drug synthesis.
Zukünftige Richtungen
There are several future directions for the study of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide. One potential direction is the development of new synthetic routes that are more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic effects, particularly in the treatment of psychiatric disorders such as PTSD and ADHD. Finally, the study of the compound's metabolism and biochemical effects could provide insights into the mechanism of action of psychoactive substances and lead to the development of new treatments for drug addiction and other psychiatric disorders.
Synthesemethoden
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide can be synthesized through a simple reaction between [1-(2,4-dimethoxyphenyl)ethyl]formamide and formamide. The reaction takes place in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has been used in various scientific research studies as a precursor to the synthesis of psychoactive substances. It has been used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug that has been studied for its potential therapeutic effects in treating post-traumatic stress disorder (PTSD). [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has also been used in the synthesis of methamphetamine, a highly addictive drug that has been studied for its potential therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and obesity.
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(12-7-13)10-5-4-9(14-2)6-11(10)15-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGHDCHGYWMBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)

![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)
![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)